molecular formula C14H15Cl2NO2 B2976466 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride CAS No. 1052533-42-2

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride

Cat. No.: B2976466
CAS No.: 1052533-42-2
M. Wt: 300.18
InChI Key: HXCLIYFJEYDTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride: is a chemical compound with the molecular formula C14H15Cl2NO2 . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a chloro-substituted aniline group and an ethoxyphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with 4-ethoxyphenol under specific conditions. The nitro group is then reduced to an amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, it is used in the study of enzyme interactions and protein modifications. Its ability to interact with specific proteins makes it useful in proteomics research .

Medicine: Its structure allows for modifications that can lead to the discovery of new drug candidates .

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • 5-Chloro-2-(4-methoxyphenoxy)aniline hydrochloride
  • 5-Chloro-2-(4-propoxyphenoxy)aniline hydrochloride
  • 5-Chloro-2-(4-butoxyphenoxy)aniline hydrochloride

Comparison: Compared to its analogs, 5-Chloro-2-(4-ethoxyphenoxy)aniline hydrochloride has a unique ethoxy group that influences its chemical reactivity and biological activity. The presence of the ethoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methoxy, propoxy, and butoxy counterparts .

Properties

IUPAC Name

5-chloro-2-(4-ethoxyphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2.ClH/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16;/h3-9H,2,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCLIYFJEYDTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.